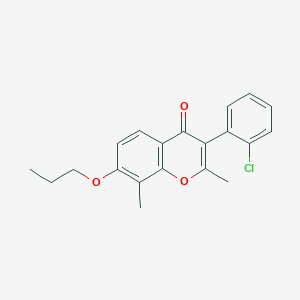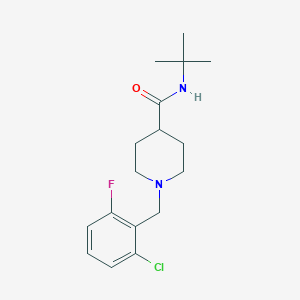acetic acid](/img/structure/B5183335.png)
[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Vue d'ensemble
Description
[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid, also known as coumarin-3-carboxylic acid, is a natural compound found in many plants. It belongs to the coumarin family of compounds and has been extensively studied for its various biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Derivatives : The compound serves as an intermediate in the synthesis of various derivatives, such as Schiff's bases, acetic acid hydrazides, and thiosemicarbazides. These derivatives have potential applications in pharmaceutical research due to their antimicrobial properties (Čačić et al., 2006).
Antimicrobial Properties : The derivatives synthesized from this compound exhibit antimicrobial activity. These include the design and synthesis of thiazolidin-4-ones based on the compound, which are tested for their antibacterial activity against various bacterial strains (Čačić et al., 2009).
Antineoplastic Activity and Cancer Research
Antineoplastic Activity : The derivatives of this compound are studied for their antineoplastic (anti-cancer) activities. For instance, 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives have been evaluated for their effectiveness against various human tumor cell lines, identifying new potential compounds for cancer treatment (Gašparová et al., 2010).
Cytotoxicity Evaluation in Cancer Cells : Compounds derived from this compound have been tested for their cytotoxic effects on human lung cancer cell lines, providing insights into their potential as cancer treatment agents (Musa et al., 2015).
Antioxidant Properties
Antioxidant Activity : New derivatives synthesized from this compound have been studied for their antioxidant properties, comparing their effectiveness to known antioxidants like ascorbic acid (Kadhum et al., 2011).
Synthesis of Antioxidant Derivatives : Schiff’s bases and thiazolidine-4-ones derived from this compound have been synthesized and evaluated for their antioxidant activity. This research contributes to the development of new antioxidant agents (Čačić et al., 2010).
Applications in Materials Science
Photoactive Cellulose Derivatives : This compound has been used in the synthesis of photoactive cellulose derivatives. These materials can be used in the design of smart materials due to their light-triggered properties (Wondraczek et al., 2012).
Synthesis of Novel Organic Compounds : The compound serves as a base for synthesizing new organic compounds with potential applications in various fields, including materials science and microbiology (Behrami, 2019).
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c24-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)28-21)27-22(23(25)26)16-9-5-2-6-10-16/h1-14,22H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVQWZXNSNBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)


![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)

![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)

![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)